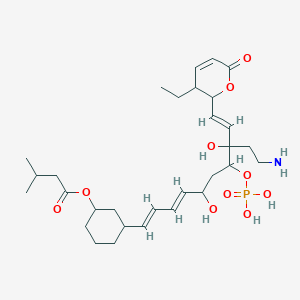

Phoslactomycin C

Description

Properties

CAS No. |

122856-27-3 |

|---|---|

Molecular Formula |

C30H48NO10P |

Molecular Weight |

613.7 g/mol |

IUPAC Name |

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 3-methylbutanoate |

InChI |

InChI=1S/C30H48NO10P/c1-4-23-12-13-28(33)40-26(23)14-15-30(35,16-17-31)27(41-42(36,37)38)20-24(32)10-6-5-8-22-9-7-11-25(19-22)39-29(34)18-21(2)3/h5-6,8,10,12-15,21-27,32,35H,4,7,9,11,16-20,31H2,1-3H3,(H2,36,37,38)/b8-5+,10-6+,15-14+ |

InChI Key |

NDVHWGXRHYARME-XNHNZVDCSA-N |

Isomeric SMILES |

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)CC(C)C)O)OP(=O)(O)O)O |

Canonical SMILES |

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CC(C)C)O)OP(=O)(O)O)O |

Other CAS No. |

126643-52-5 |

Synonyms |

phoslactomycin C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthesis of the Phoslactomycin Core

Chemical Properties of Phoslactomycins

Phoslactomycins are a family of natural products isolated from various Streptomyces species. They are characterized by a polyketide backbone featuring a distinctive δ-lactone ring, a phosphate ester, and a side chain terminating in a cyclohexyl or a modified cyclohexyl moiety. Variations in the side chain and substitutions on the core structure give rise to the different phoslactomycin analogues.

Below is a summary of the key chemical properties for Phoslactomycin A and B.

| Property | Phoslactomycin A | Phoslactomycin B |

| IUPAC Name | [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylpropanoate | (1E,3R,4R,6R,7Z,9Z)-3-(2-Aminoethyl)-10-cyclohexyl-1-[(2S,3S)-3-ethyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]-3,6-dihydroxydeca-1,7,9-trien-4-yl dihydrogen phosphate |

| Molecular Formula | C₂₉H₄₆NO₁₀P | C₂₅H₄₀NO₈P |

| Molecular Weight | 599.6 g/mol | 513.568 g/mol |

| CAS Number | 122856-25-1 | 122856-26-2 |

Synthesis of the Phoslactomycin Core

The total synthesis of phoslactomycins is a complex undertaking that has been achieved through various convergent strategies. These approaches typically involve the synthesis of key fragments followed by their strategic coupling to assemble the final molecule. The syntheses of Phoslactomycin A and B highlight several key organic reactions and methodologies.

Total Synthesis of Phoslactomycin A

A convergent total synthesis of Phoslactomycin A has been reported, which relies on the coupling of two major fragments: a C1-C13 alkenyl iodide and a C14-C21 alkenyl stannane.

Key Experimental Protocols:

-

Evans-Aldol Reaction: This reaction is crucial for establishing the stereochemistry at the C4 and C5 positions of the molecule. A chiral oxazolidinone auxiliary is used to direct the stereoselective aldol addition of an acetate-derived enolate to an aldehyde.

-

Asymmetric Dihydroxylation: The stereocenters at C8 and C9 are introduced via a Sharpless asymmetric dihydroxylation of a trisubstituted alkene. This reaction utilizes a chiral ligand to direct the delivery of the osmium tetroxide catalyst to one face of the double bond.

-

Ando Olefination: The unsaturated ester moiety in the lactone ring is constructed using an Ando olefination, which involves the reaction of an aldehyde with a phosphonate ylide.

-

CuTC-mediated Stille Coupling: The final key step involves the coupling of the C1-C13 and C14-C21 fragments. A copper(I) thiophene-2-carboxylate (CuTC) mediated Stille coupling is employed to connect the alkenyl iodide and alkenyl stannane in the presence of the protected phosphate group.

Total Synthesis of Phoslactomycin B

The asymmetric total synthesis of (+)-Phoslactomycin B has also been achieved through a highly stereoselective approach. This synthesis showcases a different set of key reactions for the assembly of the core structure.

Key Experimental Protocols:

-

Asymmetric Pentenylation: This reaction is employed early in the synthesis to establish a key chiral center.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form a crucial carbon-carbon bond between two fragments.

-

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of the δ-lactone ring from a diene precursor. A Grubbs catalyst is typically used to facilitate this transformation.

-

Stille Coupling: Similar to the synthesis of Phoslactomycin A, a Stille coupling is utilized for the union of two advanced intermediates.

Biosynthesis of Phoslactomycins

The biosynthesis of phoslactomycins is governed by a type I polyketide synthase (PKS) gene cluster. The assembly of the polyketide chain begins with a cyclohexanecarboxyl-CoA (CHC-CoA) starter unit and involves sequential additions of malonyl-CoA and ethylmalonyl-CoA extender units. Post-PKS modifications, including phosphorylation and the introduction of the aminoethyl group, are carried out by a series of tailoring enzymes to yield the final phoslactomycin structures.

Conclusion

The phoslactomycins represent a fascinating class of natural products with significant therapeutic potential. While specific data for Phoslactomycin C remains elusive in the public domain, the successful total syntheses of Phoslactomycin A and B have provided a robust framework for accessing and modifying the core structure of this family. The detailed synthetic protocols and biosynthetic insights presented in this guide offer a valuable resource for researchers engaged in the discovery and development of novel phosphatase inhibitors. Further exploration into the synthesis and biological activity of other phoslactomycin analogues is warranted to fully unlock the therapeutic promise of this important class of molecules.

An In-depth Technical Guide to the Discovery and Isolation of Phoslactomycin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of Phoslactomycin C, a potent antifungal agent. The document details the experimental protocols and quantitative data derived from seminal research, offering a valuable resource for those involved in natural product discovery and development.

Discovery of this compound

This compound is a member of the phoslactomycin family of natural products, a series of phosphate ester antifungal antibiotics. It was first isolated from the culture broth of a soil actinomycete, strain SC-273. Through morphological, cultural, and physiological studies, this strain was identified as Streptomyces nigrescens.[1][2] The discovery was the result of a screening program for novel antifungal agents.

Experimental Protocols

The following sections detail the methodologies employed in the fermentation, isolation, and purification of this compound.

Fermentation of Streptomyces nigrescens SC-273

The production of this compound was achieved through submerged fermentation of Streptomyces nigrescens SC-273.

-

Producing Organism: Streptomyces nigrescens SC-273

-

Seed Culture Medium:

-

Glucose: 1.0%

-

Soluble Starch: 1.0%

-

Yeast Extract: 0.5%

-

Meat Extract: 0.5%

-

Polypeptone: 0.5%

-

NaCl: 0.2%

-

(pH adjusted to 7.2 before sterilization)

-

-

Production Medium:

-

Soluble Starch: 4.0%

-

Glucose: 1.0%

-

Soybean Meal: 2.0%

-

Yeast Extract: 0.2%

-

CaCO₃: 0.2%

-

(pH adjusted to 7.2 before sterilization)

-

-

Fermentation Conditions:

-

A loopful of spores from a slant culture was inoculated into a 100-ml Erlenmeyer flask containing 20 ml of the seed medium.

-

The seed culture was incubated at 28°C for 48 hours on a rotary shaker.

-

For large-scale fermentation, 1 liter of the seed culture was transferred to a 200-liter stainless steel fermentor containing 100 liters of the production medium.

-

The fermentation was carried out at 28°C for 96 hours with aeration (100 liters/minute) and agitation (200 rpm).

-

Isolation and Purification of this compound

This compound was isolated from the culture broth through a multi-step purification process.

-

Extraction: The culture broth (100 liters) was filtered, and the filtrate was adjusted to pH 4.0. The active components were then extracted with n-butanol. The butanol layer was concentrated in vacuo to yield a crude extract.

-

Adsorption Chromatography: The crude extract was subjected to column chromatography on Diaion HP-20. The column was washed with water and eluted with methanol. The active fractions were collected and concentrated.

-

Gel Filtration Chromatography: The methanol extract was further purified by gel filtration on a Sephadex LH-20 column, eluting with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative reverse-phase HPLC on a C18 column with a mobile phase of acetonitrile-water. This step successfully separated the different phoslactomycin analogues, yielding pure this compound.

Structure Elucidation and Physicochemical Properties

The structure of this compound was determined using a combination of spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] Phoslactomycins A to F are characterized by the presence of an α,β-unsaturated δ-lactone, a phosphate ester, a conjugated diene, and a cyclohexane ring. The structural differences between the analogues are due to substituents on the cyclohexane ring.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₃₈O₉PNa |

| Molecular Weight | 536 |

| Appearance | White powder |

| Solubility | Soluble in methanol, ethanol, DMSO; Sparingly soluble in water |

| UV λmax (MeOH) | 237 nm |

| Optical Rotation | +85° (c 1.0, MeOH) |

Biological Activity and Mechanism of Action

This compound exhibits significant antifungal activity, particularly against phytopathogenic fungi.[2] The phoslactomycin family of compounds are known to be potent and selective inhibitors of protein serine/threonine phosphatase 2A (PP2A).[3] Inhibition of PP2A disrupts cellular signaling pathways that are crucial for cell growth and division.

Table 2: Antifungal Activity of this compound (MIC, µg/ml)

| Fungal Species | MIC (µg/ml) |

| Pyricularia oryzae | 12.5 |

| Botrytis cinerea | 3.1 |

| Alternaria kikuchiana | 1.6 |

| Aspergillus niger | >100 |

| Candida albicans | >100 |

Visualizations

Experimental Workflow for Discovery and Isolation

Caption: Workflow for the discovery and isolation of this compound.

This compound Inhibition of PP2A Signaling Pathway

Caption: Inhibition of the PP2A signaling pathway by this compound.

References

- 1. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Phoslactomycin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycins (PLMs) are a class of polyketide natural products that exhibit a range of potent biological activities, including antifungal, antibacterial, and antitumor properties.[1][2] Their mode of action involves the inhibition of protein serine/threonine phosphatase 2A (PP2A), a key regulator of numerous cellular processes.[1][2] The unique structural features of phoslactomycins, particularly Phoslactomycin C, have made their biosynthetic pathway a subject of considerable interest for researchers aiming to harness and engineer this pathway for the production of novel analogs with improved therapeutic potential. This technical guide provides a comprehensive overview of the this compound biosynthesis, detailing the enzymatic steps, relevant quantitative data, and experimental methodologies.

The Phoslactomycin Biosynthetic Gene Cluster

The genetic blueprint for phoslactomycin biosynthesis is encoded within a dedicated gene cluster, which has been identified and characterized in several Streptomyces species, including Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[2][3] The cluster contains genes encoding the core polyketide synthase (PKS), enzymes responsible for precursor biosynthesis, post-PKS tailoring enzymes, and regulatory proteins.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be broadly divided into three key stages: initiation, elongation, and post-PKS modifications.

Initiation and Elongation: The Polyketide Synthase Assembly Line

The carbon skeleton of this compound is assembled by a type I modular polyketide synthase (PKS). This enzymatic assembly line is comprised of a loading module and seven extension modules.

-

Initiation: The biosynthesis is initiated by the loading module, which selects cyclohexanecarboxyl-CoA (CHC-CoA) as the starter unit.

-

Elongation: The growing polyketide chain is then passed through seven extension modules. Five of these modules incorporate a malonyl-CoA extender unit, while two modules incorporate an ethylmalonyl-CoA extender unit.[1] In vitro reconstitution studies have shown that the malonyl-CoA specific modules of the Phoslactomycin PKS are highly selective for their natural substrate. In contrast, the ethylmalonyl-CoA incorporating module (PnC) exhibits a degree of promiscuity, tolerating some other α-substituted derivatives, though it discriminates against malonyl-CoA.[1][4]

The sequential condensation reactions catalyzed by the PKS modules result in the formation of a linear polyketide intermediate.

Post-PKS Tailoring Modifications

Following its release from the PKS, the linear polyketide undergoes a series of enzymatic modifications to yield the final this compound molecule. These tailoring steps are crucial for the biological activity of the compound. The key post-PKS modification enzymes include:

-

Cytochrome P450 Monooxygenases: These enzymes are responsible for introducing hydroxyl groups at specific positions on the polyketide backbone.

-

Oxidoreductases: These enzymes catalyze redox reactions, further modifying the structure.

-

Aminotransferases: An aminotransferase is responsible for the introduction of an amino group.

-

Kinases: A kinase catalyzes the phosphorylation of the molecule, a critical step for its biological activity.

A proposed biosynthetic pathway illustrating the key enzymatic steps is depicted below.

Quantitative Data

The following table summarizes key quantitative data related to Phoslactomycin biosynthesis.

| Parameter | Value | Enzyme/Strain | Reference |

| Substrate Specificity | |||

| Malonyl-CoA Modules | High specificity for malonyl-CoA | Phoslactomycin PKS | [1] |

| Ethylmalonyl-CoA Module (PnC) | Tolerates some α-substituted derivatives, discriminates against malonyl-CoA | Phoslactomycin PKS | [1][4] |

| Production Enhancement | |||

| Phoslactomycin B Titer | 6-fold increase compared to wild-type | Streptomyces sp. HK-803 ΔplmS2 mutant | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.

Gene Knockout in Streptomyces

Objective: To investigate the function of a specific gene in the phoslactomycin biosynthetic pathway by creating a targeted gene deletion.

Methodology: A common method for gene knockout in Streptomyces is PCR-targeting, which involves the replacement of the target gene with an antibiotic resistance cassette via homologous recombination.

Workflow:

Detailed Steps:

-

Primer Design: Design primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to an antibiotic resistance cassette.

-

PCR Amplification: Amplify the resistance cassette using the designed primers and a suitable template plasmid.

-

Protoplast Preparation: Prepare competent protoplasts from a culture of the Streptomyces host strain.

-

Transformation: Introduce the amplified linear DNA fragment into the Streptomyces protoplasts via polyethylene glycol (PEG)-mediated transformation or electroporation.

-

Selection: Plate the transformed protoplasts on regeneration medium containing the appropriate antibiotic to select for colonies where the gene replacement has occurred.

-

Verification: Confirm the correct gene knockout in the selected colonies by PCR analysis using primers flanking the target gene and by Southern blot hybridization.

-

Phenotypic Analysis: Analyze the mutant strain for changes in the production of phoslactomycins and intermediates using techniques like HPLC and mass spectrometry.

In Vitro Enzyme Assays

Objective: To characterize the function and kinetics of individual enzymes in the phoslactomycin biosynthetic pathway.

Methodology: This involves the heterologous expression and purification of the target enzyme, followed by incubation with its putative substrate(s) and analysis of the reaction products.

Workflow:

Detailed Steps:

-

Gene Cloning: Clone the gene encoding the enzyme of interest into a suitable expression vector, often with an affinity tag (e.g., His-tag) for purification.

-

Heterologous Expression: Transform the expression vector into a suitable host, such as E. coli, and induce protein expression.

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.

-

Enzyme Assay: Set up a reaction mixture containing the purified enzyme, its putative substrate(s), and any necessary cofactors (e.g., NADPH for reductases, ATP for kinases).

-

Product Analysis: After incubation, quench the reaction and analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction products.

-

Kinetic Analysis: To determine kinetic parameters such as Km and kcat, perform the enzyme assay with varying substrate concentrations and measure the initial reaction velocities. The data can then be fitted to the Michaelis-Menten equation.

HPLC Analysis of Phoslactomycins

Objective: To separate, identify, and quantify this compound and its biosynthetic intermediates from fermentation broths or in vitro reaction mixtures.

Methodology: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for the analysis of phoslactomycins.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the phoslactomycins exhibit strong absorbance (e.g., 230 nm).

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to a standard curve generated with a purified standard of known concentration.

Conclusion

The elucidation of the this compound biosynthetic pathway has provided a solid foundation for the rational engineering of this complex metabolic route. The detailed understanding of the enzymes involved, their substrate specificities, and the genetic context of the biosynthetic gene cluster opens up exciting possibilities for the production of novel phoslactomycin analogs with potentially enhanced therapeutic properties. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and manipulate this fascinating biosynthetic machinery. Future work focusing on the detailed kinetic characterization of all the biosynthetic enzymes and the elucidation of the regulatory networks controlling the pathway will be crucial for unlocking the full potential of phoslactomycins in drug development.

References

- 1. Understanding Substrate Selectivity of Phoslactomycin Polyketide Synthase by Using Reconstituted in Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding Substrate Selectivity of Phoslactomycin Polyketide Synthase by Using Reconstituted in Vitro Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Phoslactomycin C: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Phoslactomycin C, a member of the phoslactomycin family of natural products. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and potential therapeutic applications of this compound.

Core Compound Information

This compound is a polyketide natural product with significant biological activity. Key identifying information is summarized in the table below.

| Property | Value |

| CAS Number | 122856-27-3 |

| Molecular Formula | C30H48NO10P |

| Molecular Weight | 613.67 g/mol |

Mechanism of Action: Inhibition of Protein Phosphatase 2A

The primary mechanism of action for the phoslactomycin family, including this compound, is the inhibition of protein phosphatase 2A (PP2A).[1][2][3] PP2A is a crucial serine/threonine phosphatase involved in a wide range of cellular processes, including signal transduction, cell cycle regulation, and apoptosis.

The inhibitory action of phoslactomycins on PP2A leads to the hyperphosphorylation of various intracellular proteins. For instance, treatment with Phoslactomycin F has been shown to increase the phosphorylation of vimentin, a key component of the cytoskeleton.[2] This disruption of the phosphorylation-dephosphorylation equilibrium affects cellular integrity and function, contributing to the compound's biological effects. Specifically, Phoslactomycin A has been demonstrated to directly bind to the Cys-269 residue of the PP2A catalytic subunit (PP2Ac), which is crucial for its potent inhibitory activity.[4]

Mechanism of this compound action via PP2A inhibition.

Biosynthesis of Phoslactomycins

Phoslactomycins are synthesized by a Type I polyketide synthase (PKS) pathway in Streptomyces species.[1] The biosynthesis begins with a cyclohexyl-CoA starter unit and involves seven extension modules encoded by the pnA-F genes.[1] The core polyketide chain undergoes a series of modifications, including phosphorylation and amination, regulated by genes such as pnT1 and pnT2, to yield the various phoslactomycin analogs.[1]

Simplified workflow of Phoslactomycin biosynthesis.

Experimental Protocols

Isolation and Purification of Phoslactomycins

The following is a general protocol for the isolation and purification of phoslactomycins from Streptomyces culture. Specific conditions may need to be optimized depending on the producing strain and target compound.

-

Fermentation: Cultivate the Streptomyces strain in a suitable production medium.

-

Extraction: After cultivation, harvest the culture broth and extract the active compounds using an organic solvent such as ethyl acetate.

-

Solvent Partitioning: Concentrate the extract and partition it between immiscible solvents (e.g., methanol-hexane) to remove nonpolar impurities.

-

Chromatography:

-

Initial Fractionation: Subject the crude extract to column chromatography on silica gel or other suitable stationary phases.

-

Reversed-Phase HPLC: Further purify the active fractions using reversed-phase high-performance liquid chromatography (HPLC) to isolate the individual phoslactomycin analogs.

-

Antifungal Susceptibility Testing

The antifungal activity of this compound can be evaluated using a broth microdilution method.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism.

-

Compound Dilution: Serially dilute this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow fungal growth.

-

Endpoint Determination: Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth.

Protein Phosphatase 2A (PP2A) Inhibition Assay

The inhibitory activity of this compound against PP2A can be assessed using a colorimetric assay.

-

Enzyme and Substrate Preparation: Prepare a solution of purified PP2A and a suitable substrate, such as p-nitrophenyl phosphate (pNPP).

-

Inhibition Reaction: Pre-incubate the PP2A enzyme with varying concentrations of this compound.

-

Substrate Addition: Initiate the enzymatic reaction by adding the pNPP substrate.

-

Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

-

Measurement: Stop the reaction and measure the absorbance of the product (p-nitrophenol) at 405 nm. The decrease in absorbance corresponds to the inhibition of PP2A activity.

Conclusion

This compound is a promising natural product with potent biological activities, primarily mediated through the inhibition of protein phosphatase 2A. This technical guide provides foundational information for researchers interested in exploring its therapeutic potential. Further studies are warranted to fully elucidate its pharmacological profile and to explore its development as a potential therapeutic agent.

References

- 1. Phoslactomycin B - Wikipedia [en.wikipedia.org]

- 2. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of Phoslactomycin C (NMR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Phoslactomycin C

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for this compound, a member of the phoslactomycin family of natural products known for their potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A). The information presented here is crucial for the identification, characterization, and further development of this promising class of compounds.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 5.95 | d | 9.8 |

| 3 | 7.28 | dd | 9.8, 5.9 |

| 4 | 6.09 | d | 5.9 |

| 5 | 4.93 | m | |

| 6 | 4.31 | m | |

| 7 | 2.18 | m | |

| 8 | 1.65 | m | |

| 9 | 5.60 | m | |

| 10 | 5.98 | m | |

| 11 | 5.51 | m | |

| 12 | 2.05 | m | |

| 13 | 1.01 | d | 6.8 |

| 15 | 2.0-1.2 | m | |

| 16 | 2.0-1.2 | m | |

| 17 | 2.0-1.2 | m | |

| 18 | 2.0-1.2 | m | |

| 19 | 2.0-1.2 | m | |

| 20 | 2.0-1.2 | m | |

| 21 | 2.0-1.2 | m | |

| OCH₃ | 3.75 | s | |

| OH | 2.9 (br) |

Table 2: ¹³C NMR Data of this compound (in CDCl₃)

| Position | δ (ppm) |

| 1 | 164.5 |

| 2 | 120.9 |

| 3 | 145.9 |

| 4 | 125.1 |

| 5 | 77.9 |

| 6 | 70.8 |

| 7 | 34.1 |

| 8 | 32.7 |

| 9 | 129.2 |

| 10 | 134.4 |

| 11 | 126.9 |

| 12 | 41.5 |

| 13 | 21.6 |

| 14 | 175.2 |

| 15 | 42.8 |

| 16 | 25.1 |

| 17 | 28.9 |

| 18 | 28.9 |

| 19 | 25.1 |

| 20 | 42.8 |

| OCH₃ | 52.5 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information for determining the molecular formula and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass (m/z) | Formula | Ion |

| HR-FAB-MS (Negative) | 513.2205 | C₂₅H₃₈O₉P | [M-H]⁻ |

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data.

NMR Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker AM-500 spectrometer.

-

Sample Preparation: Samples of this compound were dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy: Spectra were recorded at 500 MHz. Chemical shifts are referenced to the residual solvent peak of CHCl₃ at 7.26 ppm.

-

¹³C NMR Spectroscopy: Spectra were recorded at 125 MHz with complete proton decoupling. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.0 ppm.

Mass Spectrometry

-

Instrumentation: High-resolution fast atom bombardment mass spectra (HR-FAB-MS) were obtained using a JEOL JMS-DX303 mass spectrometer.

-

Matrix: A glycerol matrix was used for the analysis.

-

Ionization Mode: The data was acquired in the negative ion mode.

Signaling Pathway

Phoslactomycins, including this compound, are known to be potent and selective inhibitors of the catalytic subunit of protein phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase involved in a multitude of cellular processes, including cell cycle regulation, signal transduction, and apoptosis. Inhibition of PP2A by this compound leads to the hyperphosphorylation of various substrate proteins, thereby modulating their activity and downstream signaling cascades.

The following diagram illustrates the general mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Unveiling the Phoslactomycin C Pharmacophore: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the core molecular features, biological activity, and experimental evaluation of Phoslactomycin C, a potent inhibitor of protein phosphatase 2A.

This compound (PLM-C) belongs to a class of polyketide natural products that have garnered significant interest in the scientific community for their potent and selective inhibition of protein phosphatase 2A (PP2A).[1][2] As a key serine/threonine phosphatase, PP2A plays a crucial role in regulating a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[3][4] Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the this compound pharmacophore, detailing its structure-activity relationship, the signaling pathways it modulates, and the experimental protocols essential for its investigation.

The Core Pharmacophore and Structure-Activity Relationship

The pharmacophore of the phoslactomycin class of compounds is characterized by a unique and complex molecular architecture. The core structure consists of a polyketide backbone featuring a substituted cyclohexene ring, a conjugated polyene chain, and a phosphate ester. The δ-lactone ring is another key feature of many phoslactomycins.

The biological activity of phoslactomycins is intrinsically linked to specific structural motifs. Structure-activity relationship (SAR) studies have begun to elucidate the critical components of the pharmacophore responsible for PP2A inhibition. While specific quantitative data for a broad range of this compound analogs remains an area of active research, preliminary findings for the broader phoslactomycin and fostriecin families provide valuable insights.

Table 1: Structure-Activity Relationship of Phoslactomycin Analogs and Related Compounds against PP2A

| Compound/Analog | Modification | IC50 (PP2A) | Key Observations |

| Phoslactomycin A | - | Potent Inhibitor | Direct binding to the PP2A catalytic subunit (PP2Ac) has been demonstrated.[2] |

| Phoslactomycin F | - | 4.7 µM | Induces actin depolymerization in NIH/3T3 cells through indirect mechanisms. |

| Fostriecin | Structurally related | 1.4 ± 0.3 nM | Potent PP2A inhibitor. |

| Cytostatin | Structurally related | 29.0 ± 7.0 nM | Potent PP2A inhibitor. |

| Dephosphofostriecin | Removal of phosphate group | >100 µM | The phosphate group is essential for inhibitory activity. |

| Dephosphocytostatin | Removal of phosphate group | >100 µM | Confirms the critical role of the phosphate moiety. |

Note: This table is a summary of available data and is intended to be illustrative. Further dedicated SAR studies on this compound are warranted.

Mechanism of Action: Targeting the PP2A Signaling Nexus

This compound exerts its biological effects by directly inhibiting the catalytic activity of PP2A. This inhibition leads to the hyperphosphorylation of PP2A substrate proteins, thereby modulating their activity and downstream signaling cascades. Two of the most well-characterized pathways affected by PP2A inhibition are the PI3K/Akt and MAPK/ERK signaling pathways, both of which are central to cell survival, proliferation, and apoptosis.

Inhibition of PP2A by this compound is proposed to disrupt the dephosphorylation of key kinases such as Akt and ERK. This sustained phosphorylation leads to the activation of pro-apoptotic signaling. A critical event in this process is the release of cytochrome c from the mitochondria into the cytosol, which triggers the activation of the caspase cascade, ultimately leading to programmed cell death.[5][6][7]

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Caption: Proposed signaling pathway affected by this compound.

Experimental Protocols

The following section details key experimental methodologies for the characterization of this compound's biological activity.

Protein Phosphatase 2A (PP2A) Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the amount of free phosphate released from a substrate by PP2A, providing a measure of the enzyme's activity. Inhibition of this activity by compounds like this compound can be quantified.

Materials:

-

Purified PP2A enzyme

-

Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)

-

Malachite Green Reagent A (Malachite green in sulfuric acid)

-

Malachite Green Reagent B (Ammonium molybdate in water)

-

Phosphate Standard (e.g., KH2PO4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a phosphate standard curve: Serially dilute the phosphate standard in Assay Buffer to generate a range of known phosphate concentrations.

-

Set up the reaction: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound (or other test compounds) at various concentrations.

-

Purified PP2A enzyme.

-

-

Initiate the reaction: Add the phosphopeptide substrate to each well to start the enzymatic reaction.

-

Incubate: Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction and develop color: Add Malachite Green Reagent A followed by Malachite Green Reagent B to each well. This will stop the reaction and allow the color to develop. The free phosphate will form a complex with the malachite green and molybdate, resulting in a green color.

-

Measure absorbance: Read the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.

-

Calculate inhibition: Determine the concentration of free phosphate released in each well using the phosphate standard curve. Calculate the percentage of PP2A inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This assay can be used to determine the cytotoxic effects of this compound on cancer cell lines.[8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the results to determine the IC50 value of this compound.

Western Blot Analysis of Signaling Pathways

Western blotting is a technique used to detect specific proteins in a sample. It can be employed to analyze the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways following treatment with this compound.[9][10][11][12][13]

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells with lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) and a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation levels.

Experimental and Logical Workflow

The investigation of a novel natural product like this compound follows a logical progression from initial discovery to detailed mechanistic studies. The following diagram illustrates a typical workflow.

Caption: A typical workflow for the investigation of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting protein phosphatase 2A. A thorough understanding of its pharmacophore, mechanism of action, and the application of robust experimental protocols are paramount for advancing this and related compounds through the drug discovery pipeline. This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively explore the therapeutic potential of the this compound core. Further research into detailed structure-activity relationships and in vivo efficacy will be critical in realizing the full clinical potential of this fascinating natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting protein phosphatase PP2A for cancer therapy: development of allosteric pharmaceutical agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of PP2A and Its Endogenous Inhibitors in Neuroblastoma Cell Survival and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. broadpharm.com [broadpharm.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. researchgate.net [researchgate.net]

- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Phoslactomycin C Core: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Phoslactomycin Natural Product Family and its Analogs

The Phoslactomycin (PLM) family of natural products, primarily isolated from various species of Streptomyces, has garnered significant attention in the scientific community for its potent and selective inhibition of protein phosphatase 2A (PP2A).[1][2] This key enzyme plays a crucial role in cellular signaling, and its dysregulation is implicated in numerous diseases, including cancer. This technical guide provides a comprehensive overview of the Phoslactomycin C core structure, its analogs, mechanism of action, and relevant experimental methodologies for researchers and drug development professionals.

The Phoslactomycin Family: Structure and Analogs

The Phoslactomycin family is a group of structurally related polyketide-derived macrolides. The core structure features a unique α,β-unsaturated δ-lactone ring, a phosphate ester, a conjugated diene system, and a cyclohexane moiety. Variations in the side chains and ester groups give rise to a series of natural analogs, designated as Phoslactomycins A through I.[1][3] this compound, a key member of this family, shares the characteristic core structure with its congeners.

Table 1: Known Phoslactomycin Analogs and their Structural Relatives

| Compound | Producing Organism | Key Structural Features |

| Phoslactomycin A | Streptomyces sp. | Core phoslactomycin structure |

| Phoslactomycin B | Streptomyces sp. | Core phoslactomycin structure |

| This compound | Streptomyces sp. | Core phoslactomycin structure |

| Phoslactomycin D | Streptomyces sp. | Core phoslactomycin structure |

| Phoslactomycin E | Streptomyces sp. | Core phoslactomycin structure |

| Phoslactomycin F | Streptomyces sp. | Core phoslactomycin structure |

| Phoslactomycin G | Streptomyces sp. | Core phoslactomycin structure |

| Phoslactomycin H | Streptomyces sp. | Contains a hydroxy acid instead of a lactone and an N,N-dimethylamine substitution.[1][3] |

| Phoslactomycin I | Streptomyces sp. | A new member of the phoslactomycin class.[1][3] |

| Leustroducsins | Streptomyces platensis | Structurally related to phoslactomycins. |

| Lactomycins | Marine-derived Streptomyces | Dephosphorylated derivatives of phoslactomycins. |

Biological Activity and Mechanism of Action

The primary biological target of the Phoslactomycin family is the serine/threonine protein phosphatase 2A (PP2A). PP2A is a crucial tumor suppressor that regulates multiple signaling pathways involved in cell growth, proliferation, and apoptosis.[4] Phoslactomycins are considered weaker inhibitors of PP2A compared to other natural products like fostriecin.[5]

Quantitative Analysis of PP2A Inhibition

Table 2: Reported IC50 Values of Selected Phoslactomycin Analogs and Related Compounds against Protein Phosphatases

| Compound | Target | IC50 | Reference |

| Fostriecin | PP2A | 3.2 nM | [6] |

| Fostriecin | PP1 | 131 µM | [6] |

| Okadaic Acid | PP2A | 0.1-0.3 nM | [7] |

| Okadaic Acid | PP1 | 15-50 nM | [7] |

| Calyculin A | PP2A | 0.25 nM | [7] |

| Calyculin A | PP1 | 0.4 nM | [7] |

| Tautomycin | PP2A | 0.94-32 nM | [7] |

| Tautomycin | PP1 | 0.23-22 nM | [7] |

| Cantharidin | PP2A | 194 nM | [7] |

| Cantharidin | PP1 | 1,100 nM | [7] |

| Phoslactomycins | PP2A | Generally weaker inhibitors than fostriecin | [5] |

Note: Specific IC50 values for this compound against PP2A and PP1 are not consistently reported in the reviewed literature, preventing a direct quantitative comparison in this table.

Molecular Mechanism of Action

Studies have revealed that Phoslactomycin A (PLMA) directly interacts with the catalytic subunit of PP2A (PP2Ac). Specifically, PLMA has been shown to bind to the Cysteine-269 (Cys-269) residue of PP2Ac.[8][9] This covalent interaction is believed to be responsible for the inhibition of the enzyme's phosphatase activity.

Downstream Signaling Pathways

By inhibiting PP2A, Phoslactomycins can modulate the phosphorylation status of numerous downstream substrates, thereby affecting key cellular signaling pathways. The two most prominent pathways influenced by PP2A activity are the MAP kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.

PP2A typically acts as a negative regulator of the MAPK/ERK pathway by dephosphorylating and inactivating components such as MEK and ERK.[6] Therefore, inhibition of PP2A by Phoslactomycins would be expected to lead to hyperphosphorylation and sustained activation of this pathway, which is often associated with cell proliferation.

Conversely, PP2A can dephosphorylate and inactivate Akt, a key pro-survival kinase in the PI3K/Akt pathway.[10][11] Inhibition of PP2A by Phoslactomycins would thus lead to increased phosphorylation and activation of Akt, promoting cell survival. The ultimate cellular outcome of PP2A inhibition by Phoslactomycins is likely context-dependent, relying on the specific cellular background and the interplay between these and other signaling cascades.

Experimental Protocols

This section provides generalized methodologies for the isolation, synthesis, and biological evaluation of this compound and its analogs, based on established procedures in the field.

Isolation and Purification of this compound from Streptomyces

The following is a general workflow for the isolation and purification of Phoslactomycins from a Streptomyces culture. Specific parameters will need to be optimized for each particular strain and target compound.[7][12]

Protocol:

-

Fermentation: Inoculate a suitable liquid medium with a spore suspension or vegetative mycelium of the Streptomyces strain. Incubate under optimal conditions (temperature, pH, aeration) for a period determined by time-course studies to maximize this compound production.

-

Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant with an appropriate organic solvent, such as ethyl acetate. Concentrate the organic phase in vacuo to obtain the crude extract.

-

Initial Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Bioassay-Guided Fractionation: Test the resulting fractions for their ability to inhibit PP2A activity using a suitable assay (see Protocol 3.3). Pool the active fractions.

-

Purification: Further purify the active fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile-water gradient) to isolate pure this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Total Synthesis of this compound

Key Synthetic Strategies:

-

Asymmetric Synthesis: To establish the numerous stereocenters present in the molecule.

-

Cross-Coupling Reactions: Such as Suzuki or Stille couplings, to connect the different fragments.

-

Macrolactonization: To form the characteristic δ-lactone ring.

-

Phosphorylation: To introduce the phosphate ester moiety.

A detailed synthetic route would require extensive planning and optimization of each step. Researchers interested in the total synthesis of this compound should refer to the published syntheses of its analogs for detailed procedures and strategies.[14][16][17]

Protein Phosphatase 2A (PP2A) Inhibition Assay

The malachite green assay is a common and reliable method for measuring phosphatase activity by detecting the release of inorganic phosphate from a substrate.[9][18][19]

Materials:

-

Purified PP2A enzyme

-

Phosphopeptide substrate (e.g., RRA(pT)VA)

-

This compound and analogs (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1 mg/mL BSA)

-

Malachite Green Reagent (a solution of malachite green, ammonium molybdate, and acid)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare Reagents: Prepare serial dilutions of this compound and its analogs in the assay buffer. Prepare a solution of the phosphopeptide substrate in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of PP2A to each well. Then, add the different concentrations of the Phoslactomycin compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme). Incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the Reaction: Start the phosphatase reaction by adding the phosphopeptide substrate to all wells.

-

Incubate: Incubate the plate at the optimal temperature for the enzyme for a specific time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the Reaction and Develop Color: Stop the reaction and detect the released phosphate by adding the Malachite Green Reagent to each well. This will form a colored complex with the inorganic phosphate.

-

Measure Absorbance: After a short incubation period for color development, measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.

-

Data Analysis: Construct a dose-response curve by plotting the percentage of PP2A inhibition against the logarithm of the inhibitor concentration. From this curve, determine the IC50 value for each Phoslactomycin analog.

Conclusion and Future Directions

The this compound natural product family represents a promising class of PP2A inhibitors with potential applications in cancer therapy and other diseases. Their unique chemical scaffold provides a valuable starting point for the design and synthesis of novel analogs with improved potency and selectivity. Further research is needed to fully elucidate the structure-activity relationships within the Phoslactomycin family and to explore the detailed downstream consequences of PP2A inhibition by these compounds in various cellular contexts. The development of more efficient and scalable synthetic routes will also be crucial for advancing these compounds into preclinical and clinical studies. This technical guide provides a foundational understanding of the this compound core and its analogs, aiming to facilitate further research and development in this exciting area of natural product chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting PP2A in cancer: Combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Total synthesis of phoslactomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric total synthesis of (+)-phoslactomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. merckmillipore.com [merckmillipore.com]

- 19. sciencellonline.com [sciencellonline.com]

Initial Biological Screening of Phoslactomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycins (PLMs) are a class of natural products produced by various Streptomyces species, exhibiting a range of biological activities, including antifungal, antibacterial, and antitumor properties.[1] Their mechanism of action is primarily attributed to the potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A), a key regulator of various cellular processes.[1][2] This technical guide provides an overview of the initial biological screening of Phoslactomycin C, a member of this promising class of compounds. The following sections detail the methodologies for key experiments, present available biological activity data, and illustrate the compound's primary signaling pathway. While specific screening data for this compound is limited in publicly available literature, this guide consolidates information from studies on closely related phoslactomycins to provide a foundational understanding for researchers.

Biological Activities of Phoslactomycins

The phoslactomycin family has demonstrated significant inhibitory effects against various fungal pathogens. The following table summarizes the antifungal activity of Phoslactomycin H and I, which are structurally related to this compound.

| Compound | Target Pathogen | In Vitro Activity (IC50/MIC in µg/mL) |

| Phoslactomycin H | Septoria tritici | 25 |

| Puccinia triticina | >50 | |

| Cochliobolus sativum | >50 | |

| Phoslactomycin I | Septoria tritici | 12.5 |

| Puccinia triticina | >50 | |

| Cochliobolus sativum | >50 |

Data extracted from studies on newly isolated phoslactomycins.

Experimental Protocols

The following protocols are based on established methodologies for the screening of natural products, including other phoslactomycins.

1. Antifungal Susceptibility Testing (Broth Microdilution Assay)

This assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against fungi.

-

Materials:

-

This compound solution of known concentration

-

Fungal isolates (e.g., Septoria tritici, Puccinia triticina)

-

Yeast minimal phosphate dextrose broth (or other appropriate fungal growth medium)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

0.01% Triton X-100 (as a vehicle for the compound)

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and dilute it with 0.01% Triton X-100 in distilled water.

-

Adjust the fungal inoculum to a concentration of approximately 1 x 10^5 spores/mL in the growth medium.

-

In a 96-well plate, perform serial dilutions of the this compound solution to achieve a range of final concentrations.

-

Add the fungal inoculum to each well. Include positive controls (fungi in medium without the compound) and negative controls (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 20-22°C) and for a sufficient duration for fungal growth to be visible in the positive control wells.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that inhibits visible fungal growth. Alternatively, measure the optical density at a suitable wavelength (e.g., 600 nm) to quantify fungal growth inhibition.

-

2. Protein Phosphatase 2A (PP2A) Inhibition Assay

This biochemical assay evaluates the direct inhibitory effect of this compound on its primary molecular target.

-

Materials:

-

This compound solution

-

Purified human PP2A enzyme

-

Phosphorylated substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1 mg/mL BSA)

-

96-well microtiter plates

-

Spectrophotometer or luminescence reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the purified PP2A enzyme to the wells of a microtiter plate.

-

Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the phosphorylated substrate.

-

Incubate for a specific time at an optimal temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding a stop solution).

-

Quantify the amount of dephosphorylated product. For pNPP, this can be measured by absorbance at 405 nm. For phosphopeptides, a specific detection reagent (e.g., malachite green for free phosphate or an antibody for the dephosphorylated peptide) is used.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Signaling Pathway and Mechanism of Action

Phoslactomycins exert their biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a crucial serine/threonine phosphatase that regulates a multitude of cellular signaling pathways involved in cell growth, proliferation, and apoptosis. By inhibiting PP2A, this compound can disrupt these pathways, leading to its observed antifungal and potential antitumor activities.

Caption: this compound inhibits PP2A, preventing the dephosphorylation of its substrates and leading to the dysregulation of key cellular processes.

Experimental Workflow for Initial Screening

The initial biological screening of a novel compound like this compound typically follows a hierarchical approach, starting with broad-spectrum assays and progressing to more specific, target-based assays.

Caption: A typical workflow for the initial biological screening of this compound, from primary screening to mechanism of action studies.

References

- 1. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic manipulation of the biosynthetic process leading to phoslactomycins, potent protein phosphatase 2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Phoslactomycin C as a Protein Phosphatase 2A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin C (PLC) belongs to the phoslactomycin (PLM) family of natural products, which are potent and selective inhibitors of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a crucial serine/threonine phosphatase that plays a vital role in regulating numerous cellular processes, including signal transduction, cell cycle control, and apoptosis.[3][4] Dysregulation of PP2A activity is implicated in various diseases, making it an attractive target for therapeutic intervention.[3] Phoslactomycins, including PLC, exert their inhibitory effect through a direct interaction with the catalytic subunit of PP2A.[5] These compounds represent valuable tools for studying PP2A function and hold potential for the development of novel therapeutics.

Mechanism of Action

Phoslactomycins act as covalent inhibitors of the PP2A catalytic subunit (PP2Ac). The inhibitory mechanism involves the direct binding of the phoslactomycin molecule to a specific cysteine residue, Cys-269, within the active site of PP2Ac.[5] This covalent modification leads to the inactivation of the phosphatase, preventing it from dephosphorylating its target substrates. The selectivity of phoslactomycins for PP2A over other phosphatases, such as Protein Phosphatase 1 (PP1), makes them valuable research tools.[6]

Biochemical and Cellular Effects

Inhibition of PP2A by phoslactomycins leads to a variety of downstream cellular effects, primarily due to the hyperphosphorylation of PP2A substrates.

-

Cytoskeletal Reorganization: Treatment of cells with phoslactomycins has been shown to induce depolymerization of actin filaments. This effect is thought to be an indirect consequence of PP2A inhibition, leading to increased phosphorylation of cytoskeletal regulatory proteins like vimentin.[6]

-

Modulation of c-Myc Signaling: PP2A is a key negative regulator of the oncoprotein c-Myc.[7] PP2A dephosphorylates c-Myc at serine 62, a modification that primes c-Myc for degradation.[7] Inhibition of PP2A by phoslactomycins is expected to stabilize c-Myc, leading to the activation of its downstream transcriptional programs that control cell proliferation and, paradoxically, apoptosis.[8][9]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the inhibitory activity of a mixture of phoslactomycins against protein phosphatases.

| Compound | Target | IC50 | Reference |

| Phoslactomycins (mixture) | Protein Phosphatase 2A | 4.7 µM | [6] |

| Phoslactomycins (mixture) | Protein Phosphatase 1 | > 10 µM (less potent) | [6] |

Experimental Protocols

Herein, we provide detailed protocols for key experiments to investigate the effects of this compound.

Protocol 1: In Vitro PP2A Activity Assay

This protocol is designed to determine the inhibitory effect of this compound on PP2A activity using a colorimetric assay that measures the release of free phosphate from a synthetic phosphopeptide substrate.

Materials:

-

Purified Protein Phosphatase 2A (catalytic subunit)

-

This compound

-

Serine/Threonine Phosphatase Assay Buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0)

-

Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

-

Malachite Green Phosphate Detection Solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound dilution (or vehicle control)

-

Purified PP2A enzyme

-

-

Incubate for 15-30 minutes at 30°C to allow for inhibitor binding.

-

Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.

-

Incubate for a defined period (e.g., 10-30 minutes) at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the reaction and detect the amount of free phosphate released by adding the Malachite Green Phosphate Detection Solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

-

Calculate the percentage of PP2A inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell-Based Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry based on the externalization of phosphatidylserine (PS), an early marker of apoptosis.[10]

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC (or other fluorescent conjugate)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a desired period (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

FITC-negative/PI-negative cells are live cells.

-

FITC-positive/PI-negative cells are early apoptotic cells.

-

FITC-positive/PI-positive cells are late apoptotic or necrotic cells.

-

-

Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of this compound.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on cell cycle distribution using propidium iodide (PI) staining of cellular DNA.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% Ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described in the apoptosis assay protocol.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI-stained DNA.

-

The resulting DNA content histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Quantify the percentage of cells in each phase to determine the effect of this compound on cell cycle progression.

Visualizations

Caption: this compound inhibits PP2A, leading to c-Myc stabilization.

Caption: Workflow for assessing this compound's cellular effects.

References

- 1. Lactomycins A–C, Dephosphorylated Phoslactomycin Derivatives That Inhibit Cathepsin B, from the Marine-Derived Streptomyces sp. ACT232 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paradoxical action of PP2A inhibition and its potential for therapeutic sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. abeomics.com [abeomics.com]

- 10. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Assay for Phoslactomycin C Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro activity of Phoslactomycin C, a known inhibitor of Protein Phosphatase 2A (PP2A). The provided information is intended for researchers, scientists, and professionals involved in drug development and cellular biology.

This compound is a member of the phoslactomycin family of natural products isolated from Streptomyces species.[1][2][3] These compounds exhibit a range of biological activities, including antifungal, antibacterial, and antitumor effects.[2] The primary mechanism of action for phoslactomycins is the inhibition of protein serine/threonine phosphatases, with a notable specificity for Protein Phosphatase 2A (PP2A).[2][4][5]

PP2A is a crucial tumor suppressor that regulates various cellular processes, including cell cycle progression, signal transduction, and apoptosis, by dephosphorylating key protein substrates.[6][7] By inhibiting PP2A, this compound can modulate these pathways, making it a compound of interest for therapeutic development. Phoslactomycin A (PLMA), a closely related analog, has been shown to directly bind to the catalytic subunit of PP2A (PP2Ac) at the Cysteine-269 residue.[5] This interaction is key to its potent inhibitory effect.

This document outlines a detailed in vitro phosphatase inhibition assay to quantify the inhibitory activity of this compound on PP2A.

Data Presentation

The inhibitory activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available data for phoslactomycins against protein phosphatases.

| Compound | Target | IC50 (µM) | Notes |

| Phoslactomycins (PLMs) | Protein Phosphatase 2A (PP2A) | 4.7 | Data for a mixture of phoslactomycins.[4] |

| Phoslactomycins (PLMs) | Protein Phosphatase 1 (PP1) | > 4.7 | Less potent against PP1 than PP2A.[4] |

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of PP2A and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for the in vitro PP2A inhibition assay.

Experimental Protocols

In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol describes a colorimetric in vitro assay to determine the inhibitory activity of this compound on purified PP2A enzyme using the synthetic substrate p-nitrophenyl phosphate (pNPP). The dephosphorylation of pNPP by PP2A generates p-nitrophenol, which is yellow and can be quantified by measuring the absorbance at 405 nm.

Materials and Reagents:

-

Purified, active Protein Phosphatase 2A (PP2A) catalytic subunit

-

This compound

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MnCl₂, 0.1 mg/mL BSA

-

Stop Solution: 1 M NaOH

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the assay. Include a vehicle control (solvent only).

-

Prepare a working solution of pNPP in Assay Buffer. The final concentration in the assay will typically be in the range of the Km of PP2A for pNPP.

-

Dilute the purified PP2A enzyme in Assay Buffer to the desired working concentration. The amount of enzyme should be optimized to yield a linear reaction rate for the duration of the assay.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in triplicate:

-

Blank (no enzyme): 80 µL Assay Buffer

-

Control (no inhibitor): 70 µL Assay Buffer + 10 µL PP2A enzyme solution

-

Inhibitor: 60 µL Assay Buffer + 10 µL of each this compound dilution + 10 µL PP2A enzyme solution

-

-

Gently tap the plate to mix the contents.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the PP2A enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the phosphatase reaction by adding 20 µL of the pNPP working solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

-

-

Stopping the Reaction:

-

Stop the reaction by adding 50 µL of Stop Solution (1 M NaOH) to each well. The addition of NaOH will also enhance the yellow color of the p-nitrophenol product.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

-

Plot the % inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic curve) using appropriate software.

-

Safety Precautions:

-

Follow standard laboratory safety procedures.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Handle all chemicals with care and consult the material safety data sheets (MSDS).

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]